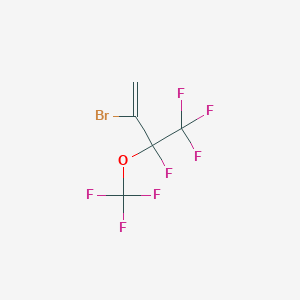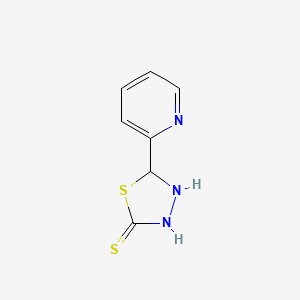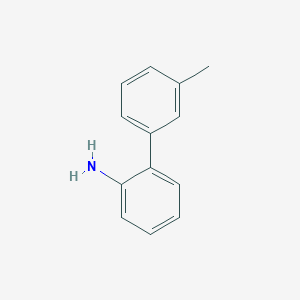
2-(3-甲基苯基)苯胺
描述
2-(3-Methylphenyl)aniline: is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 3-methylphenyl group at the second position
科学研究应用
2-(3-Methylphenyl)aniline has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
-
Biology: : This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
作用机制
Target of Action
2-(3-Methylphenyl)aniline is a type of aromatic amine . Aromatic amines are organic compounds that contain a benzene ring and a single methyl group and one amino group
Mode of Action
Aromatic amines, in general, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This allows them to interact with various biological targets, potentially leading to a variety of physiological effects.
Biochemical Pathways
For instance, some aromatic amines have been found to inhibit enzymes such as α-amylase and glucose-6-phosphatase .
Pharmacokinetics
It’s known that the pharmacokinetics of aromatic amines can vary significantly depending on their specific chemical structure .
Result of Action
For instance, some aromatic amines have been found to have antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methylphenyl)aniline. For example, aromatic amines can interact with photo-excited states of certain compounds, leading to fluorescence quenching . Additionally, exposure to aniline, a type of aromatic amine, can lead to effects on the lung, such as upper respiratory tract irritation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)aniline can be achieved through several methods:
-
Aromatic Nucleophilic Substitution: : One common method involves the nucleophilic substitution of 3-methylbromobenzene with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a polar solvent like ethanol or dimethylformamide (DMF).
-
Reductive Amination: : Another method involves the reductive amination of 3-methylbenzaldehyde with aniline. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methylphenyl)aniline often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality and to minimize reaction times.
化学反应分析
Types of Reactions
2-(3-Methylphenyl)aniline undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : Reduction of 2-(3-Methylphenyl)aniline can yield the corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring. These reactions typically use reagents like nitric acid and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
相似化合物的比较
2-(3-Methylphenyl)aniline can be compared with other aromatic amines, such as:
-
Aniline: : The parent compound, which lacks the methyl substituent. Aniline is less reactive in electrophilic substitution reactions compared to 2-(3-Methylphenyl)aniline.
-
2-(4-Methylphenyl)aniline: : Similar to 2-(3-Methylphenyl)aniline but with the methyl group in the para position. This positional isomer may exhibit different reactivity and biological activity due to steric and electronic effects.
-
2-(2-Methylphenyl)aniline: : Another positional isomer with the methyl group in the ortho position. This compound may have different physical properties and reactivity due to the proximity of the methyl group to the amino group.
属性
IUPAC Name |
2-(3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEINGNAGTYZIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363666 | |
| Record name | 2-(3-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73818-73-2 | |
| Record name | 2-(3-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
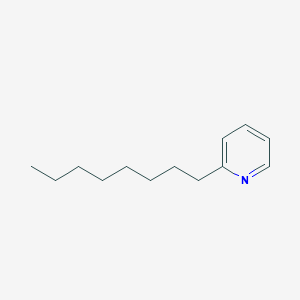




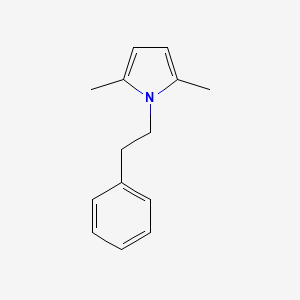
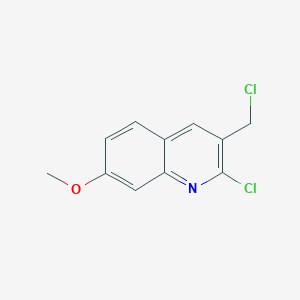
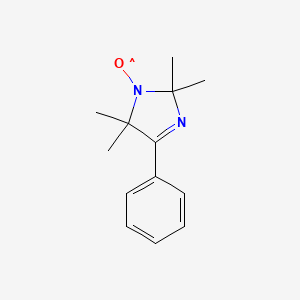
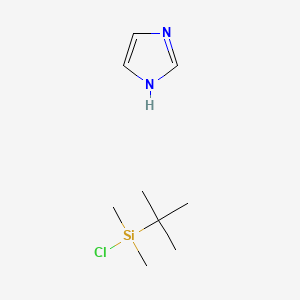
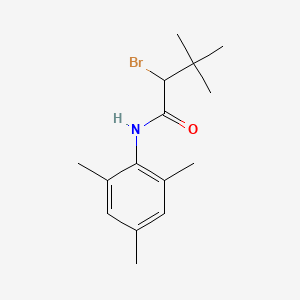
![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)

